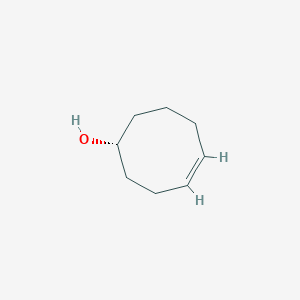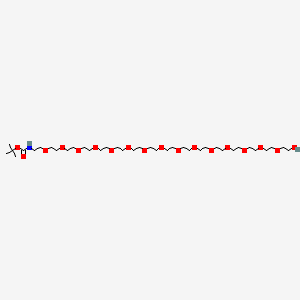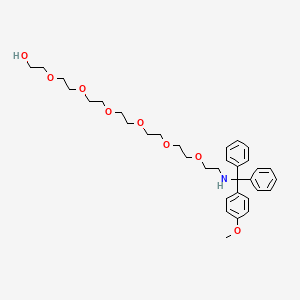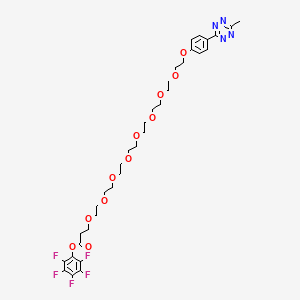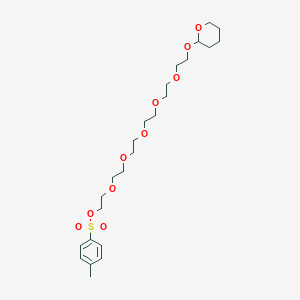
THP-PEG7-Tos
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
THP-PEG7-Tos is a compound that consists of a polyethylene glycol (PEG) linker with a tetrahydropyranyl (THP) protecting group and a tosyl (tosylate) moiety. The THP group serves as an alcohol protecting group that can be removed under acidic conditions, while the tosyl group is an excellent leaving group for nucleophilic substitution reactions. The hydrophilic PEG linker increases the water solubility of the compound in aqueous media .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of THP-PEG7-Tos typically involves the following steps:
Protection of the Hydroxyl Group: The hydroxyl group of the PEG chain is protected using tetrahydropyranyl chloride in the presence of an acid catalyst to form the THP-protected PEG.
Tosylation: The THP-protected PEG is then reacted with tosyl chloride in the presence of a base such as pyridine to introduce the tosyl group, resulting in the formation of this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, purification steps, and quality assurance to ensure high purity and yield of the final product. The compound is typically produced under Good Manufacturing Practice (GMP) conditions for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
THP-PEG7-Tos undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The tosyl group is a very good leaving group, making this compound highly reactive in nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Deprotection: The THP protecting group can be removed under acidic conditions to reveal the free hydroxyl group
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at room temperature or slightly elevated temperatures.
Deprotection: Acidic conditions, such as dilute hydrochloric acid or p-toluenesulfonic acid in methanol, are used to remove the THP group
Major Products Formed
Scientific Research Applications
THP-PEG7-Tos has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and in the modification of surfaces to enhance solubility and stability.
Biology: Employed in the conjugation of biomolecules such as proteins and peptides to improve their solubility and reduce immunogenicity.
Medicine: Utilized in drug delivery systems to enhance the bioavailability and circulation time of therapeutic agents.
Industry: Applied in the development of advanced materials and coatings with improved properties
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
THP-PEG8-Tos: Similar to THP-PEG7-Tos but with a longer PEG chain.
PEG7-Tos: Lacks the THP protecting group, making it less versatile in multi-step syntheses .
Uniqueness
This compound is unique due to its combination of a THP protecting group and a tosyl moiety, which provides both protection and reactivity in synthetic applications. The hydrophilic PEG linker enhances solubility, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry .
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O10S/c1-22-5-7-23(8-6-22)35(25,26)34-21-19-31-17-15-29-13-11-27-10-12-28-14-16-30-18-20-33-24-4-2-3-9-32-24/h5-8,24H,2-4,9-21H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGSBMQZFPAVLBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOC2CCCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O10S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
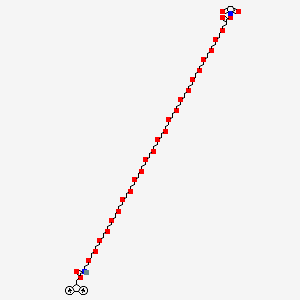

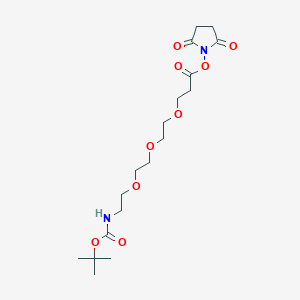
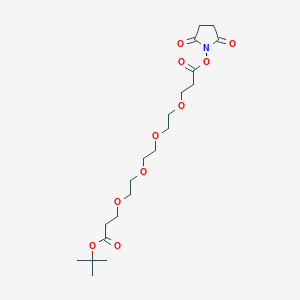
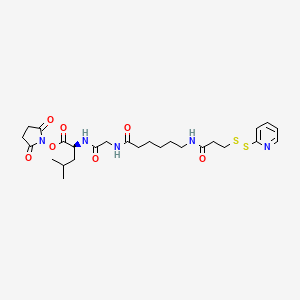
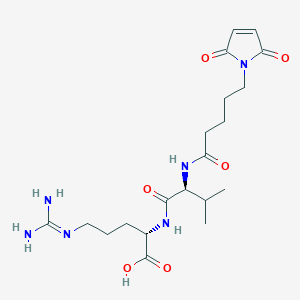
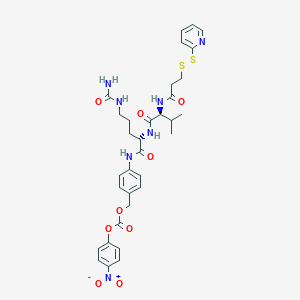
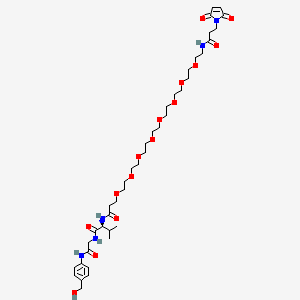
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-9-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoyloxy]-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B8106530.png)
